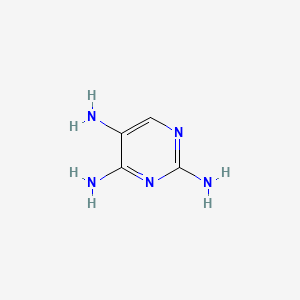

Pyrimidine-2,4,5-triamine

Cat. No. B1267316

Key on ui cas rn:

3546-50-7

M. Wt: 125.13 g/mol

InChI Key: CSNFMBGHUOSBFU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07034152B2

Procedure details

The amine of the formula 69 is subsequently reacted with a substituted chloropyrimidine. The amine can be condensed, for example, with 2-amino-6-chloro-5-nitro-4-(3H)-pyrimidinone in the presence of a tertiary amine base, preferably triethylamine, in refluxing n-butanol to give a pyrimidine compound of formula 70. The pyrimidine compound of formula 70 can then be converted to a purine derivative by a two step procedure. In the first step, the nitro moiety of the pyrimidine is reduced with, for example, sodium dithionite, to give a triaminopyrimidine intermediate. Alternative reducing agents and conditions that can also successfully reduce the nitro group include NaBH4/THF, NaBH4—BiCl3, Sn/HCl, SnCl2, Mg/(NH4)2SO4/MeOH, CuBr.SMe2, TiCl2(Cp)2/Sm, iron and nickel catalyzed procedures. In the second step, treatment of the triaminopyrimidine intermediate with formic acid, hydrochloric acid, and an orthoformate derivative, e.g., triethylorthoformate, effects cyclization and provides the methylene compound of formula 71. The methylene compound of formula 71 can be converted to the compound of formula 21 by the oxidation procedure described in the final steps of Processes B and C.

[Compound]

Name

formula 70

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[N:1]1C=CC=NC=1.[N:7]1[CH:15]=[C:14]2[C:10]([N:11]=C[NH:13]2)=[N:9][CH:8]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>>[NH2:13][C:14]1[C:10]([NH2:11])=[N:9][C:8]([NH2:1])=[N:7][CH:15]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CN=CC=C1

|

Step Two

[Compound]

|

Name

|

formula 70

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CN=C2N=CNC2=C1

|

Step Four

[Compound]

|

Name

|

nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CN=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C(=NC(=NC1)N)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |